1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde 1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC14650060
InChI: InChI=1S/C12H8F4N2O/c13-9-3-1-8(2-4-9)6-18-11(12(14,15)16)5-10(7-19)17-18/h1-5,7H,6H2
SMILES:
Molecular Formula: C12H8F4N2O
Molecular Weight: 272.20 g/mol

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC14650060

Molecular Formula: C12H8F4N2O

Molecular Weight: 272.20 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde -

Specification

Molecular Formula C12H8F4N2O
Molecular Weight 272.20 g/mol
IUPAC Name 1-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Standard InChI InChI=1S/C12H8F4N2O/c13-9-3-1-8(2-4-9)6-18-11(12(14,15)16)5-10(7-19)17-18/h1-5,7H,6H2
Standard InChI Key CLNLDYLPQCWFIK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CN2C(=CC(=N2)C=O)C(F)(F)F)F

Introduction

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a complex organic compound that has garnered significant attention in both academic and industrial settings due to its unique structural characteristics and potential applications. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, and is classified as an organofluorine compound due to the presence of fluorinated groups.

Synthesis and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves multiple steps, including cyclization reactions facilitated by solvents such as ethanol or acetonitrile. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and yield.

Synthesis Steps

  • Starting Materials: The synthesis often begins with appropriate precursors that can undergo cyclization to form the pyrazole ring.

  • Reaction Conditions: Heating is commonly required to facilitate the cyclization process.

  • Solvents: Ethanol or acetonitrile are typically used as solvents.

  • Techniques: Continuous flow reactors can be utilized for industrial applications to improve yield and efficiency.

Biological Activities and Potential Applications

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde exhibits significant biological activities, making it a valuable candidate for drug development. The incorporation of fluorinated groups enhances lipophilicity and bioavailability, which are desirable properties in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry: The compound's unique structure allows it to interact with various biological targets, potentially modulating specific molecular pathways involved in disease processes.

  • Material Science: Fluorinated compounds often exhibit enhanced stability and biological activity.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde, including variations in the substituents attached to the pyrazole ring.

Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehydeChlorobenzyl instead of fluorobenzylDifferent reactivity due to chlorine's electronic effects
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehydePhenyl group instead of benzylPotentially different biological activity profile
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehydeMethyl substitution at pyrazoleVariation in lipophilicity and solubility

Research Findings and Future Directions

Research into 1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde focuses on its interactions with biological targets and its potential therapeutic applications. Understanding these interactions is crucial for elucidating its mechanism of action and potential uses in drug development.

Future Research Directions

  • Biological Target Interactions: Further studies are needed to fully understand how this compound interacts with enzymes and receptors.

  • Therapeutic Applications: Investigations into its potential as a therapeutic agent, particularly in areas like antimicrobial and anticancer treatments, are ongoing.

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